4-(2-Chloro-1,3-thiazol-5-yl)butan-2-one
Description
4-(2-Chloro-1,3-thiazol-5-yl)butan-2-one is a chlorinated thiazole derivative featuring a ketone functional group at the C2 position of a butanone chain. This compound is structurally characterized by a 1,3-thiazole ring substituted with a chlorine atom at the C2 position and linked to a butan-2-one moiety. Its synthesis and applications are closely tied to agrochemical research, particularly as a precursor or intermediate in the development of neonicotinoid insecticides. The chlorine substituent enhances electron-withdrawing properties, improving binding affinity to insect nicotinic acetylcholine receptors (nAChRs), a critical feature for pesticidal activity .
Properties
Molecular Formula |
C7H8ClNOS |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
4-(2-chloro-1,3-thiazol-5-yl)butan-2-one |
InChI |
InChI=1S/C7H8ClNOS/c1-5(10)2-3-6-4-9-7(8)11-6/h4H,2-3H2,1H3 |
InChI Key |
KCZRDIFJONJFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CN=C(S1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-1,3-thiazol-5-yl)butan-2-one typically involves the reaction of 2-chloro-1,3-thiazole with butan-2-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-1,3-thiazol-5-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
4-(2-Chloro-1,3-thiazol-5-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-(2-Chloro-1,3-thiazol-5-yl)butan-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and applications of 4-(2-Chloro-1,3-thiazol-5-yl)butan-2-one and analogous compounds:
Toxicity and Regulatory Profiles
- Neonicotinoid Derivatives: The target compound shares structural motifs with clothianidin (3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-nitroguanidine), which is classified as hazardous (R53: May cause long-term aquatic toxicity) under EU regulations .
- Thiazolidinone Analogs: Compounds like methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate exhibit anti-T. gondii activity, highlighting the role of the thiazolidinone ring in antiparasitic mechanisms, a feature absent in the target compound .
- Safety Data Gaps: Unlike 4-(4-Hydroxyphenyl)butan-2-one, which has well-documented safety limits for consumer products , the toxicological profile of this compound remains inferred from related neonicotinoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
